![molecular formula C20H20N4O4 B5562813 3-phenyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B5562813.png)
3-phenyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Description
3-phenyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as TMBP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TMBP has been synthesized using different methods and has been found to exhibit diverse biochemical and physiological effects. In
Scientific Research Applications
Antiviral and Cytotoxic Activities
- Research on pyrazole- and isoxazole-based heterocycles, including compounds structurally related to 3-phenyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide, has shown that these compounds possess antiviral activity against Herpes simplex type-1 (HSV-1) and exhibit cytotoxic activities. One compound reduced the number of viral plaques of HSV-1 by 69% (Dawood et al., 2011).
Antioxidant and Anti-inflammatory Agents
- N-acylheteroaryl hydrazone derivatives, including pyrazole derivatives, have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. Some compounds showed potent antioxidant activity, while others exhibited significant anti-inflammatory activity (Mahajan et al., 2016).
Molecular Docking and Spectroscopic Studies
- Spectroscopic methods and molecular docking studies have been applied to evaluate the structural and potential therapeutic applications of compounds similar to 3-phenyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide. These studies suggest potential anti-diabetic properties (Karrouchi et al., 2021).
Vibrational Spectroscopic Investigations
- Vibrational spectroscopic investigations, along with molecular dynamic simulations and molecular docking studies, have been conducted on pyrazole derivatives to explore their industrial and biological importance. These studies provide insights into their potential as inhibitors for certain enzymes (Pillai et al., 2017).
properties
IUPAC Name |
3-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-26-17-9-13(10-18(27-2)19(17)28-3)12-21-24-20(25)16-11-15(22-23-16)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKILWAHPMRVTAW-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2H-pyrazole-3-carboxylic acid (3,4,5-trimethoxy-benzylidene)-hydrazide |
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